molecular formula C7H11NO2 B3181075 Methyl 2-cyano-3-methylbutanoate CAS No. 52752-25-7

Methyl 2-cyano-3-methylbutanoate

Cat. No.: B3181075
CAS No.: 52752-25-7
M. Wt: 141.17 g/mol
InChI Key: REICVYSXMMFKMB-UHFFFAOYSA-N
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Description

Methyl 2-cyano-3-methylbutanoate: is an organic compound with the molecular formula C7H11NO2 It is a derivative of butanoic acid, featuring a cyano group and a methyl group attached to the carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Cyanoacetylation: One common method involves the cyanoacetylation of methyl 2-methylbutanoate. This reaction typically uses cyanoacetic acid and a suitable catalyst under controlled temperature conditions.

    Esterification: Another method involves the esterification of 2-cyano-3-methylbutanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid.

Industrial Production Methods: Industrial production of methyl 2-cyano-3-methylbutanoate often involves large-scale esterification processes, utilizing continuous flow reactors to maintain optimal reaction conditions and maximize yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl 2-cyano-3-methylbutanoate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the cyano group to an amine group using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles like amines or alcohols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, hydrogen gas with a metal catalyst.

    Substitution: Amines, alcohols, under basic or acidic conditions.

Major Products Formed:

    Oxidation: 2-cyano-3-methylbutanoic acid.

    Reduction: 2-amino-3-methylbutanoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Methyl 2-cyano-3-methylbutanoate is used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential role in metabolic pathways and enzyme interactions.

Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.

Industry: In the industrial sector, this compound is utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-cyano-3-methylbutanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The cyano group can participate in various biochemical reactions, influencing cellular processes and metabolic pathways. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    Ethyl 2-cyano-3-methylbutanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.

    2-cyano-3-methylbutanoic acid: The acid form of the compound without the ester group.

Uniqueness: Methyl 2-cyano-3-methylbutanoate is unique due to its specific ester group, which influences its reactivity and solubility properties. This makes it particularly useful in certain synthetic applications where other similar compounds may not be as effective.

Properties

IUPAC Name

methyl 2-cyano-3-methylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c1-5(2)6(4-8)7(9)10-3/h5-6H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REICVYSXMMFKMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C#N)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In 20 ml of absolute methanol was dissolved 520 mg of metallic sodium, and 2.12 g of ethyl cyanoacetate was added thereto with stirring at room temperature, after which 4.0 g of isopropyl iodide was added dropwise over a period of 10 minutes. After completion of the dropwise addition, the resulting mixture was stirred at room temperature for 3 hours, refluxed for 1 hour, subjected to a conventional post-treatment, and then distilled under reduced pressure to obtain 2.1 g of methyl α-isopropylcyanoacetate.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
520 mg
Type
reactant
Reaction Step Two
Quantity
2.12 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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